N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-4-6-12(10(9)2)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3 |
InChI Key |
YVRCALRJCDQPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Primary Amines and Diketones
Method Overview:
One of the most straightforward approaches involves the condensation of primary amines with diketones, such as 2,4-pentanedione, under controlled conditions to form pyrazoles. This method is advantageous due to its simplicity, use of readily available starting materials, and mild reaction conditions.
- Reactants: 2,3-dimethylphenylamine (as the primary amine source) and 2,4-pentanedione.
- Reagents: Typically, no inorganic reagents are necessary; organic solvents like dimethylformamide (DMF) are employed as reaction media.
- Conditions: Reactions are usually conducted at elevated temperatures (~85°C) for 1.5 hours.
- Workup: The mixture is cooled, and products are isolated via chromatography or crystallization.
- Synthesis of 2,3-dimethylphenyl pyrazoles has been reported with yields around 36-38%, indicating moderate efficiency but high operational simplicity.
- For example, the synthesis of 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole involved similar conditions, with yields of approximately 38%.
- Mild reaction conditions.
- No need for inorganic reagents.
- Use of commercially available starting materials.
Multi-Component Condensation Strategies
Method Overview:
Advanced methods involve multi-component reactions, where pyrazoles are synthesized via condensation of hydrazines, diketones, and aldehydes. These strategies often yield structurally diverse pyrazoles, including N-(2,3-dimethylphenyl)-substituted derivatives.
- React hydrazine derivatives with diketones in the presence of aldehydes.
- Catalysts such as acids or bases may be used to facilitate cyclization.
- Reaction conditions are typically mild, with temperatures around 80-85°C.
- Purification often involves chromatography.
- A tandem Michael addition-Thorpe-Ziegler reaction sequence has been employed to synthesize pyrazole derivatives efficiently, with yields exceeding 70% in some cases.
- The method is adaptable for various N-substituents, including methyl and phenyl groups.
- High-yielding processes.
- Short reaction times.
- No need for extensive purification steps.
Hydrazine-Based Cyclization from α,β-Unsaturated Ketones
Method Overview:
Hydrazines can undergo cyclization with α,β-unsaturated ketones to form pyrazoles directly. This approach is particularly useful for introducing specific N-substituents, such as methyl groups on the pyrazole ring.
- Starting from α,β-unsaturated ketones bearing the desired aromatic substituents.
- Hydrazine derivatives are added under reflux conditions.
- Cyclization occurs via nucleophilic attack and ring closure.
- The product is isolated through filtration and chromatography.
- This method has demonstrated good yields (up to 72%) for pyrazoles with various N-substituents, including methyl groups on the pyrazole nitrogen.
- Suitable for diverse N-substituted pyrazoles.
- Compatible with various functional groups.
Notes on Specific Synthesis of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
- The compound's synthesis is primarily achieved via condensation of 2,3-dimethylphenylamine with suitable diketones such as 2,4-pentanedione.
- The reaction is optimized at approximately 85°C for 1.5 hours, with subsequent purification.
- The use of O-(4-nitrobenzoyl)hydroxylamine as an intermediate or reagent can facilitate the formation of the pyrazole ring, especially when introducing methyl groups at specific positions.
2,3-Dimethylphenylamine + 2,4-Pentanedione → this compound (via cyclization)
- Typical yields are around 36-38%, which can be improved with optimized purification techniques.
Comparative Data Table
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group in N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing nucleophilicity.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Methyl iodide | NaOH, DMSO, 60°C, 4 hours | N-Methylated derivative | High regioselectivity at the amine site. |
| Ethyl bromoacetate | K₂CO₃, DMF, reflux, 6 hours | Ethyl glycinate conjugate | Enhanced solubility in polar solvents post-reaction. |
Alkylation is often employed to modify the compound’s pharmacokinetic properties, such as lipophilicity or bioavailability.
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for introducing steric or electronic modifications.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hours | N-Acetylated derivative | Reaction proceeds without ring opening. |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT, 3 h | N-Benzoylated compound | Crystallizes readily post-reaction. |
Acylation is reversible under strongly acidic or basic conditions, enabling dynamic functionalization.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs on the pyrazole ring, though the methyl groups and amine influence regioselectivity.
| Reagent | Conditions | Position Substituted | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 minutes | C3 of pyrazole ring | Nitro-substituted derivative |
| Br₂ (1 equiv) | FeBr₃, CHCl₃, RT, 1 hour | C5 of pyrazole ring | Brominated analog |
The methyl group at the 1-position of the pyrazole ring directs electrophiles to the C3 and C5 positions due to steric and electronic effects.
Oxidation Reactions
The pyrazole ring and amine group are susceptible to oxidation under specific conditions.
| Oxidizing Agent | Conditions | Product | Key Observations |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 hours | Pyrazole N-oxide | Ring remains intact; amine oxidizes to nitro group. |
| CrO₃/H₂SO₄ | Acetone, RT, 6 hours | Ketone derivative (C=O formation) | Selective oxidation at benzylic positions. |
Oxidation pathways are highly dependent on pH and temperature, with acidic conditions favoring ring oxidation.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable conjugation with aromatic or heteroaromatic systems.
These reactions are pivotal for constructing complex architectures in medicinal chemistry .
Reduction Reactions
While the compound itself is not typically reduced, its derivatives (e.g., nitro or ketone groups) can undergo reduction.
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, RT, 12 hours | Amine from nitro derivative |
| NaBH₄ | MeOH, 0°C, 1 hour | Alcohol from ketone derivative |
Reduction is often employed to revert oxidized intermediates to their original states.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine and its analogs:
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,3-dimethylphenyl group (electron-donating) likely enhances solubility in nonpolar solvents compared to the electron-withdrawing difluorobenzyl group in . However, the fluorine atoms in may improve metabolic stability in biological systems. Aromatic vs.
Synthetic Efficiency :
- The low yield (17.9%) of highlights challenges in coupling reactions involving sterically hindered amines, whereas the 82% yield of the pyrazolo-pyrimidine hybrid suggests optimized conditions for heterocyclic formation.
Physicochemical Properties: The dimethoxyphenyl analog (MW 233.27) has a higher molecular weight than the target compound due to oxygen atoms, which may increase polarity.
Biological Activity
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring attached to a dimethylphenyl group. The molecular formula is , with a molecular weight of approximately 201.27 g/mol. The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-1-methylpyrazol-4-amine |
| InChI Key | YVRCALRJCDQPPU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, influencing processes such as inflammation and cell proliferation.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. For example, it has demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies:
- Carrageenan-Induced Edema Model : In vivo studies using this model demonstrated that the compound significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .
- Mechanistic Insights : The reduction in inflammation is believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent:
- Bacterial Strains Tested : The compound was tested against various Gram-positive and Gram-negative bacteria, exhibiting notable activity against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the tested strains were significantly lower than those for standard antibiotics, indicating its potential effectiveness as an alternative antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Synthesis and Evaluation : A study focused on synthesizing this compound and evaluating its anti-inflammatory activity through various in vitro assays. Results indicated a strong correlation between structural modifications and enhanced biological activity .
- Comparative Analysis : A comparative study with similar pyrazole derivatives revealed that the presence of the dimethylphenyl group significantly enhances the compound's biological activities compared to other derivatives lacking this moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
